3-tert-butyl-1H-indene
Description
3-tert-Butyl-1H-indene is a bicyclic aromatic compound featuring a tert-butyl substituent at the 3-position of the indene core. This structural modification enhances steric bulk and electronic effects, making it valuable in organic synthesis, particularly in the development of non-fullerene acceptors (NFAs) for organic solar cells . Its synthesis often involves Knoevenagel condensation or transition-metal-catalyzed coupling reactions, as evidenced by its use as a precursor to 1H-indene-1,3(2H)-dione, a critical end-capping unit in NFAs .
Properties
CAS No. |
52750-20-6 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-tert-butyl-1H-indene |
InChI |
InChI=1S/C13H16/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-7,9H,8H2,1-3H3 |
InChI Key |
QKTNNHZEFGFOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CCC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1H-indene typically involves the alkylation of indene. One common method is the Friedel-Crafts alkylation, where indene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 3-tert-butyl-1H-indene may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: 3-tert-butyl-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 3-tert-butyl-1H-indene to its saturated analogs using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 3-tert-butyl-1H-indanone.
Reduction: Formation of 3-tert-butyl-1H-indane.
Substitution: Formation of 3-tert-butyl-5-nitro-1H-indene.
Scientific Research Applications
3-tert-butyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-tert-butyl-1H-indene exerts its effects depends on the specific reaction or application. In biological systems, its activity may involve interactions with specific molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tert-butyl group’s position and electronic effects distinguish 3-tert-butyl-1H-indene from analogous indene derivatives. Below is a detailed comparison with key compounds:
Key Differences and Research Findings
Steric Effects: The tert-butyl group in 3-tert-butyl-1H-indene improves solubility in nonpolar solvents compared to unsubstituted indene derivatives. However, bulkier analogs like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-inden-1-one exhibit reduced reactivity due to steric hindrance, requiring prolonged reaction times (24–48 hours) .
Electronic Properties: 1H-Indene-1,3(2H)-dione, derived from 3-tert-butyl-1H-indene intermediates, shows strong electron-deficient behavior (λmax ~450 nm) due to conjugated ketones, making it superior for charge transport in NFAs . In contrast, trifluoromethylphenyl-substituted indenones (e.g., compound in ) display enhanced electron-withdrawing capacity (λmax ~500 nm) but lower synthetic yields.
Thermal Stability :
- tert-Butyl groups enhance thermal stability. For example, 3-tert-butyl-1H-indene derivatives decompose above 300°C, whereas methoxycarbonyl-substituted analogs (e.g., ) degrade at ~250°C due to labile ester groups.
Spectroscopic Signatures :
- IR spectra of 3-tert-butyl-1H-indene intermediates show characteristic carbonyl stretches at 1726 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (conjugated ketone), distinct from the 1814 cm⁻¹ peak in phthalic anhydride-derived compounds .
Critical Analysis of Divergent Data
- Synthetic Efficiency: While 3-tert-butyl-1H-indene is synthesized in high yields (>80%) via Knoevenagel reactions , trifluoromethylphenyl-substituted derivatives require costly palladium catalysts and achieve lower yields (65–75%) . This highlights a trade-off between functionality and scalability.
- Contradictions in Stability: Some studies suggest tert-butyl groups improve stability, but excessive substitution (e.g., di-tert-butylphenol in ) can induce steric strain, reducing crystallinity and device performance.
Biological Activity
3-tert-butyl-1H-indene is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a tert-butyl group, influences its biological activity and potential applications. This article delves into the biological activity of 3-tert-butyl-1H-indene, including its mechanisms of action, synthesis, and relevant case studies.
3-tert-butyl-1H-indene can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution. These reactions can yield biologically active derivatives that may exhibit therapeutic properties. The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets such as enzymes or receptors, influenced by the steric and electronic properties imparted by the tert-butyl group.
Biological Activities
Research indicates that 3-tert-butyl-1H-indene and its derivatives may possess a range of biological activities:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : Compounds derived from 3-tert-butyl-1H-indene have been evaluated for their potential to reduce inflammation.
- Cholinesterase Inhibition : Certain synthesized derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .
Synthesis and Biological Evaluation
A study investigated the synthesis of various indanone derivatives from 3-tert-butyl-1H-indene. The synthesized compounds were tested for their ability to inhibit cholinesterases. Notably, some compounds exhibited IC50 values as low as 14.8 nM against AChE, indicating strong inhibitory potential .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 3-tert-butyl-1H-indene, it is useful to compare it with its positional isomers:
| Compound | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|
| 3-tert-butyl-1H-indene | Potential anticancer and anti-inflammatory | N/A | Unique due to tert-butyl positioning |
| Indene | Limited biological activity | N/A | Parent compound with no substituents |
| 1-tert-butyl-1H-indene | Moderate activity | N/A | Different positioning affects reactivity |
| 2-tert-butyl-1H-indene | Limited data available | N/A | Less studied compared to 3-tert-butyl |
Applications in Medicinal Chemistry
The biological activities associated with 3-tert-butyl-1H-indene derivatives make them candidates for further exploration in drug development. Their potential applications include:
- Neuroprotective Agents : Due to their cholinesterase inhibition properties.
- Anti-inflammatory Drugs : For conditions characterized by excessive inflammation.
- Anticancer Therapies : As part of combinatorial approaches in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
